1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene
Overview
Description
Preparation Methods
The synthesis of CAY10464 involves the reaction of 1,3-dichlorobenzene with 4-methoxybenzaldehyde under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the product, which is then purified through recrystallization .
Industrial production methods for CAY10464 are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations and optimization for yield and purity .
Chemical Reactions Analysis
CAY10464 undergoes several types of chemical reactions, including:
Oxidation: CAY10464 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert CAY10464 into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CAY10464 is extensively used in scientific research due to its role as an AhR antagonist. Some of its applications include:
Chemistry: Studying the chemical properties and reactivity of AhR antagonists.
Biology: Investigating the role of AhR in various biological processes, including cell differentiation and immune response.
Medicine: Exploring the potential therapeutic applications of AhR antagonists in treating diseases such as cancer and metabolic disorders.
Industry: Developing new materials and compounds that utilize the unique properties of AhR antagonists.
Mechanism of Action
CAY10464 exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-dependent intracellular transcription factor. By antagonizing AhR, CAY10464 inhibits the receptor’s ability to activate the transcription of target genes, including those involved in xenobiotic metabolism and immune response . This mechanism involves the inhibition of cytochrome P450 1A1 (CYP1A1) mRNA expression and the reversal of the suppressive effect of benzo[a]pyrene on apolipoprotein A-I gene expression .
Comparison with Similar Compounds
CAY10464 is compared with other AhR antagonists such as CAY10465 and resveratrol derivatives. While CAY10464 and CAY10465 share similar structures and functions, CAY10464 has a higher affinity for AhR and exhibits different inhibitory potencies for cytochrome P450 enzymes . Resveratrol derivatives, on the other hand, have broader biological activities but lower specificity for AhR .
Similar compounds include:
- CAY10465
- Resveratrol derivatives
- Other selective AhR antagonists
CAY10464’s uniqueness lies in its high affinity and selectivity for AhR, making it a valuable tool for studying AhR-related pathways and potential therapeutic applications.
Properties
IUPAC Name |
1,3-dichloro-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZIQMQLZBUKX-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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